Epinastin
Übersicht
Beschreibung
Epinastine is a second-generation antihistamine and mast cell stabilizer primarily used in the treatment of allergic conjunctivitis. It is highly selective for the histamine H1 receptor and does not cross the blood-brain barrier, making it a non-sedative antihistamine .
Wissenschaftliche Forschungsanwendungen
Epinastin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird in Studien verwendet, die Histaminrezeptor-Antagonisten und ihre Auswirkungen auf allergische Reaktionen untersuchen.
Medizin: Es wird in der Ophthalmologie zur Behandlung der allergischen Konjunktivitis weit verbreitet.
Industrie: This compound wird von Pharmaunternehmen wegen seiner therapeutischen Vorteile hergestellt und vermarktet.
Wirkmechanismus
This compound entfaltet seine Wirkung über mehrere Mechanismen:
Stabilisierung von Mastzellen: Es verhindert die Degranulation von Mastzellen und steuert so die allergische Reaktion.
Histaminrezeptor-Antagonismus: This compound bindet sowohl an H1- als auch an H2-Rezeptoren, verhindert die Bindung von Histamin und stoppt den Juckreiz.
Hemmung von proinflammatorischen Mediatoren: Es verhindert die Freisetzung von proinflammatorischen chemischen Mediatoren aus Blutgefäßen und stoppt so den Fortschritt der allergischen Reaktion.
Wirkmechanismus
Target of Action
Epinastine is a potent antiallergic agent that primarily targets the histamine H1 and H2 receptors . It also possesses affinity for the α1-, α2-, and 5-HT2-receptors . These receptors play a crucial role in mediating allergic responses.
Mode of Action
Epinastine exhibits a multi-action effect that inhibits the allergic response in three ways :
Biochemical Pathways
Epinastine’s action on the histamine H1 and H2 receptors and its inhibition of mast cell degranulation disrupt the biochemical pathways involved in the allergic response . By blocking histamine binding and preventing the release of proinflammatory mediators, epinastine interrupts the signaling pathways that lead to symptoms of allergy.
Pharmacokinetics
Epinastine exhibits low systemic absorption following topical application . Less than 10% of epinastine is metabolized, with the majority of the drug excreted in urine (55%) and feces (30%) . The onset of action is within 3-5 minutes, and the duration of action is up to 8 hours . The elimination half-life is approximately 12 hours .
Result of Action
The molecular and cellular effects of epinastine’s action primarily involve the inhibition of histamine-induced allergic responses . By stabilizing mast cells, blocking histamine receptors, and preventing the release of proinflammatory mediators, epinastine effectively reduces itching associated with allergic conjunctivitis .
Biochemische Analyse
Biochemical Properties
Epinastine functions as a direct H1 receptor antagonist and inhibits the release of histamine from mast cells . It interacts with several biomolecules, including histamine H1 and H2 receptors, alpha-1, alpha-2, and 5-HT2 receptors . By stabilizing mast cells and preventing their degranulation, Epinastine controls allergic responses and provides lasting protection against itching and inflammation .
Cellular Effects
Epinastine exerts significant effects on various cell types, particularly those involved in allergic responses. It stabilizes mast cells, preventing their degranulation and subsequent release of histamine and other pro-inflammatory mediators . This action helps to control allergic reactions and reduce symptoms such as itching and inflammation. Additionally, Epinastine influences cell signaling pathways by blocking histamine binding to its receptors, thereby modulating gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Epinastine acts by binding to histamine H1 receptors, thereby preventing histamine from exerting its effects . It also inhibits the release of histamine from mast cells by stabilizing their membranes . Furthermore, Epinastine prevents the release of pro-inflammatory chemical mediators from blood vessels, halting the progression of allergic responses . These actions collectively contribute to its efficacy in treating allergic conjunctivitis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Epinastine have been observed to change over time. The compound is relatively stable, with a half-life of approximately 12 hours . Studies have shown that Epinastine maintains its efficacy over extended periods, with no significant degradation observed . Long-term exposure to Epinastine in in vitro and in vivo studies has demonstrated sustained control of allergic responses without significant adverse effects .
Dosage Effects in Animal Models
In animal models, the effects of Epinastine vary with different dosages. At therapeutic doses, Epinastine effectively controls allergic responses without causing significant toxicity . At higher doses, some adverse effects, such as sedation and gastrointestinal disturbances, have been observed . These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
Epinastine is metabolized primarily in the liver, with cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP2B6, playing key roles in its metabolism . The compound is poorly metabolized compared to other antihistamines, resulting in a longer duration of action . Epinastine does not significantly inhibit CYP3A4 activity, reducing the risk of drug-drug interactions .
Transport and Distribution
Epinastine is transported and distributed within cells and tissues primarily through passive diffusion . It has a high affinity for histamine receptors, which facilitates its accumulation in target tissues . The compound does not cross the blood-brain barrier, minimizing central nervous system side effects . Epinastine’s distribution is influenced by factors such as body weight and food intake .
Subcellular Localization
Epinastine’s subcellular localization is primarily within the cytoplasm, where it interacts with histamine receptors on the cell membrane . The compound’s activity is not significantly affected by subcellular compartmentalization, allowing it to exert its effects efficiently . Epinastine does not undergo significant post-translational modifications that would alter its localization or function .
Vorbereitungsmethoden
Die Herstellung von Epinastin umfasst mehrere synthetische Schritte. Ein Verfahren beinhaltet die Reaktion von 6-Chlormethyl-11-dihydro-dibenzo[b,e]azepin mit einem Aminoreagenz unter Schutz, um eine aminoschutzgeschützte Verbindung zu erzeugen. Es folgen Reduktions- und Entschützungsreaktionen, um 6-Aminomethyl-6,11-dihydro-dibenzo[b,e]azepin zu produzieren. Schließlich wird eine Cyanbromid-Cyclisierung durchgeführt, gefolgt von einer Neutralisation mit Alkali und Reaktion mit Salzsäure, um Epinastinhydrochlorid zu ergeben . Dieses Verfahren eignet sich für die industrielle Produktion aufgrund seiner zugänglichen Rohstoffe, weniger Nebenprodukte und hohen Produktreinheit .
Analyse Chemischer Reaktionen
Epinastin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.
Reduktion: Reduktionsreaktionen sind Teil seiner Synthese, insbesondere bei der Umwandlung von Zwischenverbindungen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Triethylamin, Pyridin, Methylamin, Dimethylamin, Natriummethylat, Natriumethylat, Natriumhydroxid, Natriumcarbonat und Kaliumhydroxid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zum Endprodukt, Epinastinhydrochlorid, führen .
Vergleich Mit ähnlichen Verbindungen
Epinastin wird mit anderen Antihistaminika der zweiten Generation wie Cetirizin, Ebastin, Fexofenadin, Terfenadin und Loratadin verglichen. Im Gegensatz zu Antihistaminika der ersten Generation passieren diese Verbindungen nicht die Blut-Hirn-Schranke, wodurch das Risiko von Sedierung verringert wird . Die hohe Selektivität von this compound für den H1-Rezeptor und seine zusätzliche Wirkung auf H2-Rezeptoren machen es unter seinen Kollegen einzigartig .
Ähnliche Verbindungen umfassen:
- Cetirizin
- Ebastin
- Fexofenadin
- Terfenadin
- Loratadin
Die Kombination aus Mastzellstabilisierung und Histaminrezeptor-Antagonismus von this compound bietet einen umfassenden Ansatz zur Behandlung der allergischen Konjunktivitis .
Biologische Aktivität
Epinastine is a second-generation antihistamine primarily used for the treatment of allergic conjunctivitis. Its biological activity is characterized by its multifaceted mechanisms of action, pharmacokinetics, and clinical efficacy in various allergic conditions. This article explores these aspects in detail, supported by case studies and research findings.
Epinastine exhibits its biological effects through several mechanisms:
- Histamine Receptor Antagonism : Epinastine selectively antagonizes the H1 receptor, preventing histamine from binding and exerting its effects, which include itching and inflammation. It also has some affinity for H2 receptors, although this is not its primary action .
- Mast Cell Stabilization : Epinastine stabilizes mast cells, inhibiting their degranulation and subsequent release of pro-inflammatory mediators. This action helps control the allergic response effectively .
- Inhibition of Pro-inflammatory Mediators : By preventing the release of various pro-inflammatory substances from blood vessels, epinastine further mitigates the allergic response .
Pharmacokinetics
Epinastine's pharmacokinetic profile includes:
- Bioavailability : Approximately 40% when administered orally.
- Protein Binding : About 64% of epinastine binds to plasma proteins.
- Metabolism and Excretion : Less than 10% is metabolized; most is excreted unchanged via renal pathways. The half-life ranges from 7.79 to 12 hours, indicating a relatively prolonged action .
Case Studies
- Allergic Conjunctivitis : A study comparing 0.05% epinastine with 0.1% olopatadine showed significant improvements in symptom scores for both groups, with no significant differences between them at various time points. However, epinastine demonstrated a notable reduction in eye discharge after eight weeks of treatment (p=0.028) compared to baseline .
- Atopic Cough : In a case study involving a 38-year-old female diagnosed with eosinophilic bronchitis, treatment with epinastine (20 mg/day) resulted in a marked reduction in cough frequency and an improvement in cough threshold after four weeks . This suggests that epinastine may also be beneficial in treating respiratory allergic conditions.
- Ocular Symptoms : A case involving a 55-year-old woman with worsening dry eye symptoms showed rapid relief from burning and itching after instilling epinastine drops, confirming its efficacy in managing allergic conjunctivitis symptoms .
Comparative Studies
A comparative study analyzed the pharmacokinetics of epinastine using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The results indicated that epinastine reaches high concentrations on the ocular surface rapidly without systemic side effects, making it suitable for treating allergic conjunctivitis topically .
Table: Summary of Epinastine's Biological Activity
Characteristic | Details |
---|---|
Mechanism of Action | H1 receptor antagonist, mast cell stabilizer |
Bioavailability | ~40% |
Protein Binding | ~64% |
Metabolism | Mostly unchanged; <10% metabolized |
Excretion Route | Primarily renal |
Half-Life | 7.79 - 12 hours |
Clinical Uses | Allergic conjunctivitis, atopic cough |
Eigenschaften
IUPAC Name |
2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,15H,9-10H2,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWZLSFABNNENI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
108929-04-0 (hydrochloride) | |
Record name | Epinastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048371 | |
Record name | Epinastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Epinastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.63e-01 g/L | |
Record name | Epinastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Epinastine has a multiaction effect that inhibits the allergic response in 3 ways: 1. stabilizes mast cells by preventing mast cell degranulation to control the allergic response, 2. prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection, and 3. prevents the release of proinflammatory chemical mediators from the blood vessel to halt progression of the allergic response. | |
Record name | Epinastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00751 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
80012-43-7 | |
Record name | Epinastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80012-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epinastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epinastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00751 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epinastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,13b-Dihydro-1H-dibenz(c,f)imidazo(1,5a)azepin-3-amin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPINASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13WX941EF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Epinastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205-208 °C, 205 - 208 °C | |
Record name | Epinastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00751 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epinastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.